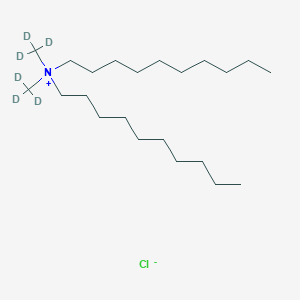
Didecyl Dimethyl Ammonium-d6 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didecyl Dimethyl Ammonium-d6 Chloride is a quaternary ammonium compound widely used for its potent antimicrobial properties. It is a cationic surfactant, meaning it carries a positive charge on the nitrogen atom, which enables it to interact effectively with negatively charged surfaces. This compound is commonly used as an antiseptic and disinfectant, disrupting intermolecular interactions and dissociating lipid bilayers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Didecyl Dimethyl Ammonium-d6 Chloride involves dissolving a mixture of didecyl methyl tertiary amine and chloromethane in an alcohol solvent. A catalyst is then added, and the mixture is refluxed at temperatures between 75 and 95°C under a reaction pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is preserved at 80 to 90°C for 2 to 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Didecyl Dimethyl Ammonium-d6 Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
科学研究应用
Antimicrobial Properties
Overview
DDAC exhibits broad-spectrum antimicrobial activity, making it effective against bacteria, fungi, and viruses. Its mechanism involves disrupting microbial cell membranes through electrostatic interactions with the negatively charged components of the membrane, leading to cell lysis.
Applications in Healthcare
- Disinfectants and Antiseptics : DDAC is commonly used in disinfectant formulations for cleaning surfaces in hospitals and healthcare settings. It is effective against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Sterilization of Medical Equipment : Used for sterilizing surgical instruments and endoscopes, DDAC ensures the elimination of harmful microorganisms .
Clinical Studies
Case Study: Efficacy in Infection Control
A study investigated the use of DDAC-impregnated washcloth wipes for whole-body bathing in intensive care unit patients. The results indicated a significant reduction in catheter-related bloodstream infections compared to standard cleansing methods . This highlights DDAC's potential as an effective antiseptic in clinical settings.
| Study Aspect | Findings |
|---|---|
| Method | Prospective double-blind randomized trial |
| Population | Adult ICU patients |
| Outcome | Reduced infection rates with DDAC use |
Industrial Applications
Overview
DDAC is utilized in various industrial processes due to its surfactant properties.
- Wood Treatment : It serves as a biocide for wood preservation, protecting against decay and insect damage .
- Food Industry : In food handling and storage, DDAC is employed to sanitize surfaces and equipment, particularly in dairy farms to prevent mastitis by disinfecting milking equipment .
Environmental Applications
DDAC is also used in aquatic environments:
作用机制
The mechanism of action of Didecyl Dimethyl Ammonium-d6 Chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This action causes the leakage of intracellular molecules, leading to cell death. The compound targets the phospholipid membrane of microorganisms, causing structural damage and loss of membrane integrity .
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with similar uses.
Cetylpyridinium Chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness
Didecyl Dimethyl Ammonium-d6 Chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .
属性
分子式 |
C22H48ClN |
|---|---|
分子量 |
368.1 g/mol |
IUPAC 名称 |
didecyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1/i3D3,4D3; |
InChI 键 |
RUPBZQFQVRMKDG-SKCUOGQWSA-M |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCC)(CCCCCCCCCC)C([2H])([2H])[2H].[Cl-] |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















